3-Phenyl-5-piperidino-6-(trifluoromethyl)-1,2,4-triazine
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Description
3-Phenyl-5-piperidino-6-(trifluoromethyl)-1,2,4-triazine, also known as TPTZ, is a chemical compound that has gained significant attention in scientific research due to its diverse applications. TPTZ is a heterocyclic compound that contains a triazine ring with a trifluoromethyl group and a phenyl and piperidino substituent.
Scientific Research Applications
Discovery and Optimization of Inhibitors
Triazine derivatives, such as those related to "3-Phenyl-5-piperidino-6-(trifluoromethyl)-1,2,4-triazine," have been identified as potent inhibitors of soluble epoxide hydrolase. These compounds were discovered through high-throughput screening and optimized for selectivity and oral bioavailability. The triazine core is essential for potency, with phenyl group substitution improving pharmacokinetic properties. This optimization led to the identification of a tool compound for in vivo investigations, demonstrating robust effects on serum biomarkers and highlighting its potential in disease model studies (Thalji et al., 2013).
Green Synthesis and Structural Analysis
Green synthesis methodologies have been applied to 2,4-diamino-1,3,5-triazines, showcasing a reduction in solvent use, short reaction times, and simplified procedures. The structural confirmation of these derivatives has been achieved through NMR spectroscopy, with variable temperature experiments calculating the free energy of activation for bond rotation. X-ray analysis of specific derivatives has revealed diverse hydrogen bonding interactions, affecting molecular packing and network formation (Díaz‐Ortiz et al., 2004).
Molecular Structure Investigations
Molecular structure investigations of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been carried out using X-ray crystallography, Hirshfeld, and DFT calculations. These studies have provided insight into the intermolecular interactions dominating the molecular packing, with significant findings on the electronic properties and stability of these compounds (Shawish et al., 2021).
Antimicrobial and Antituberculosis Activity
Novel triazine analogues have been synthesized and evaluated for their in vitro antimicrobial and antimycobacterial activities. These compounds have shown promise as potential agents against various bacterial and fungal strains, as well as against Mycobacterium tuberculosis. The bioassay results underscore the potential of these triazine derivatives as dual-function antimicrobial and antimycobacterial agents (Patel et al., 2012).
Vasodilatory Effects
Investigations into the vasodilatory effects of triazine 3-oxide sulfates have uncovered their potential as hypotensive agents. These inner salts exhibit unique physical properties and act through direct vasodilation, presenting a new family of compounds with potential therapeutic applications in managing hypertension (Mccall et al., 1983).
properties
IUPAC Name |
3-phenyl-5-piperidin-1-yl-6-(trifluoromethyl)-1,2,4-triazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4/c16-15(17,18)12-14(22-9-5-2-6-10-22)19-13(21-20-12)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSZBEQPUSNLGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(N=NC(=N2)C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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